methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a methoxyphenyl-imidazopyridine moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by reduction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar functional groups but lacking the imidazopyridine core.
4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but has different reactivity due to the boronic acid functionality.
4-Methylphenyl benzoate: Similar ester structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of the imidazopyridine core and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-methoxy-3-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C25H28N2O4
- Molecular Weight : 420.50 g/mol
The presence of methoxy groups and an imidazopyridine moiety suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, similar to other methoxy-substituted compounds that have shown efficacy against COX enzymes .
- Antioxidant Properties : The methoxy groups in the structure are known to confer antioxidant properties, which may contribute to the compound's protective effects against oxidative stress in cellular models.
- Interaction with Receptors : Compounds with similar structures have been reported to interact with various receptors (e.g., serotonin and dopamine receptors), potentially modulating neurotransmitter systems.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Anti-inflammatory Effects
A study on related compounds demonstrated significant inhibitory activity against COX enzymes, which play a crucial role in inflammation. For instance, derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively . This suggests that this compound could possess similar anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The imidazopyridine scaffold is particularly noted for its efficacy against bacterial strains and fungi .
Case Studies
Several studies have highlighted the biological effects of related compounds:
- Study on Anti-inflammatory Activity : A series of pyrimidine derivatives demonstrated significant inhibition of COX enzymes and reduced inflammatory markers in vivo. These findings suggest that this compound may similarly reduce inflammation through COX inhibition .
- Antimicrobial Efficacy : In vitro assays showed that structurally related compounds effectively inhibited bacterial growth at concentrations as low as 10 μg/mL. This positions this compound as a candidate for further antimicrobial studies .
Data Summary Table
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[[4-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N4O5/c1-30-16-7-4-14(5-8-16)21-20-17(24-13-25-20)10-11-27(21)23(29)26-18-12-15(22(28)32-3)6-9-19(18)31-2/h4-9,12-13,21H,10-11H2,1-3H3,(H,24,25)(H,26,29) |
InChI Key |
IPKQPGZTGROQDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)NC4=C(C=CC(=C4)C(=O)OC)OC)NC=N3 |
Origin of Product |
United States |
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